molecular formula C13H19NO B5293435 N-[1-(4-ethylphenyl)ethyl]propanamide

N-[1-(4-ethylphenyl)ethyl]propanamide

Cat. No.: B5293435
M. Wt: 205.30 g/mol
InChI Key: XXVUUDZEPFFANB-UHFFFAOYSA-N
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Description

N-[1-(4-Ethylphenyl)ethyl]propanamide is a propanamide derivative characterized by a nitrogen-substituted 1-(4-ethylphenyl)ethyl group. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.3 g/mol. The structure comprises a propanamide backbone (CH₃CH₂CONH–) linked to a 1-(4-ethylphenyl)ethyl substituent, where a para-ethyl group is attached to the phenyl ring.

Properties

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-11-6-8-12(9-7-11)10(3)14-13(15)5-2/h6-10H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVUUDZEPFFANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[1-(4-ethylphenyl)ethyl]propanamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-ethylacetophenone with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate ketone, which is subsequently converted to the amide through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethylphenyl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

N-[1-(4-ethylphenyl)ethyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs of N-[1-(4-ethylphenyl)ethyl]propanamide, emphasizing substituent differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance Reference
This compound C₁₃H₁₉NO 205.3 4-Ethylphenyl, ethyl chain Unknown; inferred from analogs
4'-Hydroxyfentanyl C₂₂H₂₈N₂O₂ 352.5 Piperidine ring, 4-hydroxyphenyl Potent opioid analgesic
Parachlorofentanyl C₂₂H₂₆ClN₂O 378.9 4-Chlorophenyl, piperidine Controlled substance (Schedule I)
2'-Fluoroortho-Fluorofentanyl C₂₂H₂₆F₂N₂O 372.5 2-Fluorophenyl, piperidine High-risk synthetic opioid
N-(1-(4-Methoxyphenyl)ethyl)propanamide C₁₂H₁₇NO₂ 207.3 4-Methoxyphenyl Intermediate in drug synthesis

Key Observations :

  • Piperidine vs. Non-piperidine Derivatives: Unlike fentanyl analogs (e.g., 4'-Hydroxyfentanyl), this compound lacks the piperidine ring, which is critical for μ-opioid receptor binding in opioids . This suggests its pharmacological profile may differ significantly.

Physicochemical Properties

While experimental data for the target compound are unavailable, inferences can be drawn from analogs:

  • LogP : Estimated ~2.5–3.0 (similar to parachlorofentanyl, LogP ~3.5), indicating moderate lipophilicity .
  • Solubility : Likely low aqueous solubility due to the aromatic and alkyl substituents, consistent with other propanamide derivatives .
  • Spectroscopic Data: HRMS: Expected [M+H]⁺ peak at m/z 206.1545 (calculated for C₁₃H₁₉NO). IR: Strong absorption bands near 1645 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch), similar to other propanamides .

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